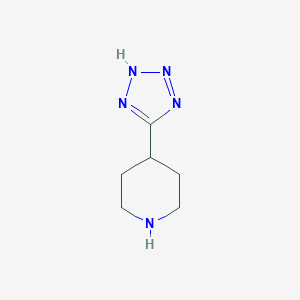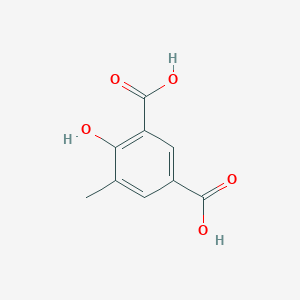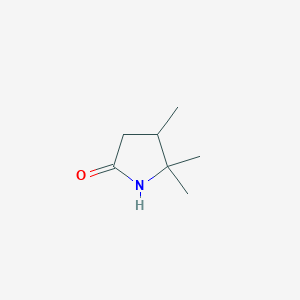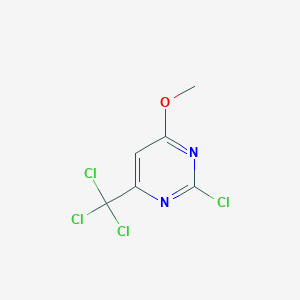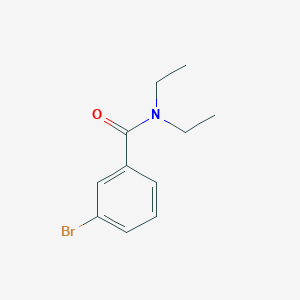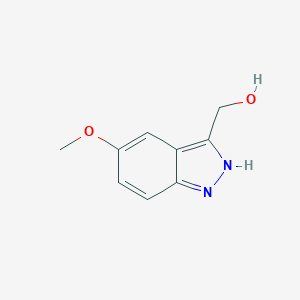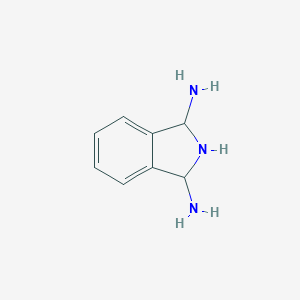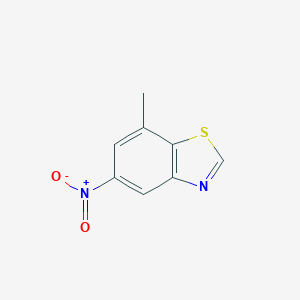
7-Methyl-5-nitro-1,3-benzothiazole
Übersicht
Beschreibung
7-Methyl-5-nitro-1,3-benzothiazole (MNB) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. MNB is a heterocyclic compound that contains a benzothiazole ring with a nitro group and a methyl group attached to it. The compound has been found to exhibit various biological activities, making it a potential candidate for drug development and other scientific applications.
Wirkmechanismus
7-Methyl-5-nitro-1,3-benzothiazole's mechanism of action is not fully understood. However, studies have shown that the compound exhibits its biological activities by interacting with various cellular targets. 7-Methyl-5-nitro-1,3-benzothiazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to exhibit antibacterial activity by disrupting bacterial cell membranes.
Biochemische Und Physiologische Effekte
7-Methyl-5-nitro-1,3-benzothiazole has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 7-Methyl-5-nitro-1,3-benzothiazole has also been found to exhibit antioxidant activity, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Methyl-5-nitro-1,3-benzothiazole in lab experiments is its ability to exhibit multiple biological activities. This makes the compound a potential candidate for drug development and other scientific applications. However, one of the limitations of using 7-Methyl-5-nitro-1,3-benzothiazole is its potential toxicity. The compound has been found to exhibit cytotoxicity in some studies, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 7-Methyl-5-nitro-1,3-benzothiazole. One potential direction is the development of 7-Methyl-5-nitro-1,3-benzothiazole-based drugs for the treatment of neurological disorders. Another potential direction is the synthesis of 7-Methyl-5-nitro-1,3-benzothiazole derivatives with improved biological activities and reduced toxicity. Additionally, further studies are needed to fully understand 7-Methyl-5-nitro-1,3-benzothiazole's mechanism of action and its potential use in various scientific applications.
Conclusion:
7-Methyl-5-nitro-1,3-benzothiazole is a synthetic compound that exhibits various biological activities, making it a potential candidate for drug development and other scientific applications. The compound's mechanism of action is not fully understood, but studies have shown that it interacts with various cellular targets to exhibit its biological activities. 7-Methyl-5-nitro-1,3-benzothiazole has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities, as well as potential use in the treatment of neurological disorders. However, the compound's potential toxicity can limit its use in certain applications. Further studies are needed to fully understand 7-Methyl-5-nitro-1,3-benzothiazole's potential and to develop 7-Methyl-5-nitro-1,3-benzothiazole-based drugs with improved biological activities and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
7-Methyl-5-nitro-1,3-benzothiazole has been extensively studied for its potential use in drug development. The compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. 7-Methyl-5-nitro-1,3-benzothiazole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
CAS-Nummer |
196205-27-3 |
|---|---|
Produktname |
7-Methyl-5-nitro-1,3-benzothiazole |
Molekularformel |
C8H6N2O2S |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
7-methyl-5-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O2S/c1-5-2-6(10(11)12)3-7-8(5)13-4-9-7/h2-4H,1H3 |
InChI-Schlüssel |
LQSHSFOUMDTSGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1SC=N2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC2=C1SC=N2)[N+](=O)[O-] |
Synonyme |
Benzothiazole, 7-methyl-5-nitro- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

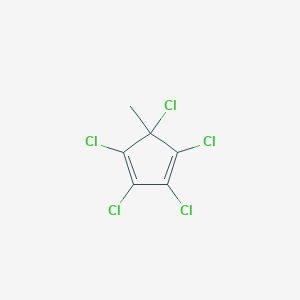
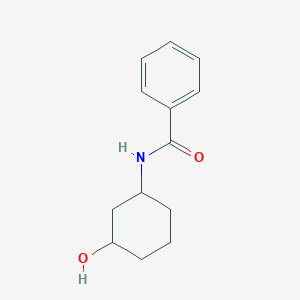
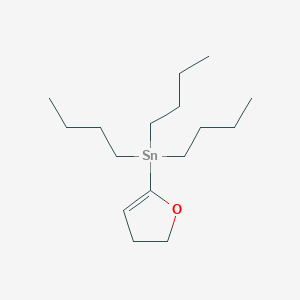
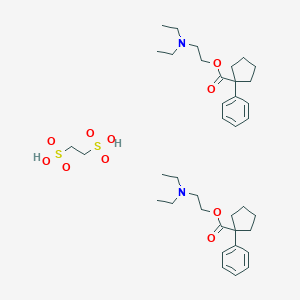
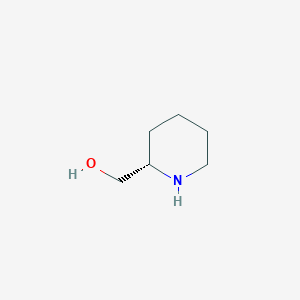
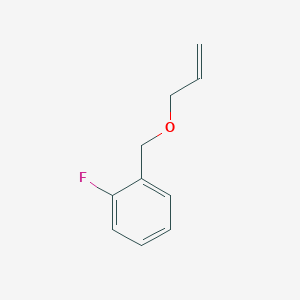
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)
